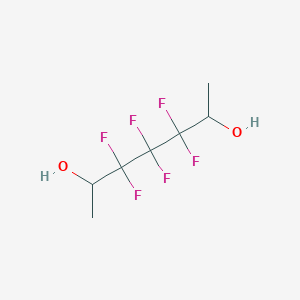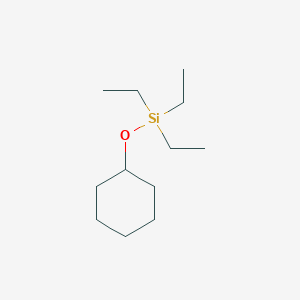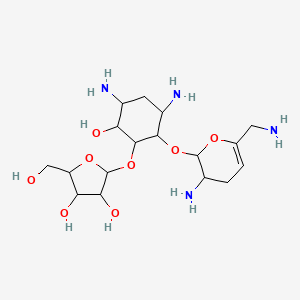
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is a chemical compound with the molecular formula C₇H₁₀F₆O₂. It is characterized by the presence of six fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its distinct reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol typically involves the fluorination of heptane-2,6-diol. The process requires specific reaction conditions, including the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms at the desired positions on the heptane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced fluorination techniques to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexafluoroheptanone or hexafluoroheptanoic acid, while reduction can produce hexafluoroheptanol.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of other fluorinated compounds and materials.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 1,1,2,2-Tetrafluoroethane-1,2-diol
- Perfluoroalkyl diols
Uniqueness
Compared to similar compounds, 3,3,4,4,5,5-Hexafluoroheptane-2,6-diol is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The positioning of the fluorine atoms enhances its stability and reactivity, making it particularly useful in applications requiring high-performance materials and reagents.
Eigenschaften
CAS-Nummer |
3726-32-7 |
|---|---|
Molekularformel |
C7H10F6O2 |
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexafluoroheptane-2,6-diol |
InChI |
InChI=1S/C7H10F6O2/c1-3(14)5(8,9)7(12,13)6(10,11)4(2)15/h3-4,14-15H,1-2H3 |
InChI-Schlüssel |
YSTYLRIOODUNKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C)O)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)


![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)




acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
